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Compound of Interest

Compound Name: XL-126

Cat. No.: B12382674 Get Quote

In the landscape of modern drug discovery, the designation "XL-126" has been attributed to

two distinct and significant therapeutic agents: a potent and selective inhibitor of the first

bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins, and a

PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2),

more specifically named XL01126. This guide delves into the structure-activity relationships

(SAR) of both molecules, providing a comprehensive overview for researchers and drug

development professionals.

XL-126: A Selective BET Bromodomain 1 (BD1)
Inhibitor
XL-126, also identified as compound 33 in some literature, has emerged as a potent and highly

selective inhibitor of the first bromodomain (BD1) of the BET protein family, particularly BRD4.

[1][2] This selectivity is a key attribute, as it may offer a more favorable therapeutic window

compared to pan-BET inhibitors by potentially mitigating toxicities associated with the inhibition

of the second bromodomain (BD2).[2]

Quantitative Analysis of Binding Affinity and Selectivity
The binding affinity and selectivity of XL-126 have been rigorously characterized using various

biophysical and biochemical assays. The data underscores its high potency for BD1 and

remarkable selectivity over BD2.
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Compound Target Kd (nM)
Selectivity
(BD1/BD2)

Assay Method

XL-126

(Compound 33)
BRD4 BD1 8.9 185-fold

Surface Plasmon

Resonance

(SPR)

XL-126

(Compound 33)
BRD4 BD1/BD2 ~57-373 fold BROMOscan

Table 1: Binding affinity and selectivity of XL-126 for BRD4 bromodomains.[1][2][3][4]

Experimental Protocols
Surface Plasmon Resonance (SPR) Assay: The binding kinetics and affinity of XL-126 were

determined using SPR. In a typical experiment, biotinylated BRD4 BD1 protein is immobilized

on a streptavidin-coated sensor chip. A series of concentrations of XL-126 in a suitable running

buffer are then injected over the chip surface. The association and dissociation rates are

monitored in real-time by measuring the change in the refractive index at the sensor surface.

The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation

rate constant (koff) to the association rate constant (kon).

BROMOscan™ Assay: This is a competitive binding assay used to determine the selectivity of

a compound against a large panel of bromodomains. The assay typically involves the use of an

immobilized ligand that binds to the bromodomain of interest. The test compound (XL-126) is

incubated with the bromodomain protein and the immobilized ligand. The amount of

bromodomain protein bound to the immobilized ligand is then quantified, usually via a DNA tag

and qPCR. The displacement of the tagged ligand by the test compound is used to calculate its

binding affinity.

Signaling Pathway and Mechanism of Action
BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.

They bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to

specific gene promoters. By selectively inhibiting BRD4 BD1, XL-126 disrupts this interaction,

leading to the downregulation of key oncogenes like MYC, and thereby inhibiting cancer cell

proliferation.
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Caption: Mechanism of action of XL-126 as a BRD4 BD1 inhibitor.

XL01126: A PROTAC Degrader of LRRK2
XL01126 is a heterobifunctional degrader, also known as a PROTAC, designed to target

Leucine-Rich Repeat Kinase 2 (LRRK2) for degradation.[5][6] LRRK2 is a key target in

Parkinson's disease, and its degradation presents a novel therapeutic strategy. XL01126

functions by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, thereby inducing the

ubiquitination and subsequent proteasomal degradation of LRRK2.[5][6]

Quantitative Analysis of LRRK2 Degradation
The efficacy of XL01126 has been demonstrated through its potent and rapid degradation of

both wild-type (WT) and mutant (G2019S) LRRK2.
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Compound LRRK2 Mutant Dmax (%) T1/2 (h) DC50 (nM)

XL01126 WT 82 1.2 15-72

XL01126 G2019S 92 0.6

XL01134 WT 75 2.7

XL01134 G2019S 82 1.4

SD75 WT 52 5.1

SD75 G2019S 81 1.4

Table 2: Degradation parameters of XL01126 and other LRRK2 degraders.[5][6][7]

Experimental Protocols
LRRK2 Degradation Assay: Mouse embryonic fibroblasts (MEFs) expressing either wild-type or

G2019S mutant LRRK2 are treated with varying concentrations of the PROTAC degrader (e.g.,

XL01126) for different time points. Following treatment, cells are lysed, and the protein

concentration is determined. LRRK2 levels are then quantified by Western blotting or a

quantitative immunoassay (e.g., ELISA or Meso Scale Discovery). The Dmax (maximum

degradation), T1/2 (half-life of degradation), and DC50 (concentration for 50% degradation) are

calculated from the resulting data.

Rab10 Phosphorylation Assay: As a downstream substrate of LRRK2, the phosphorylation

status of Rab10 is a key indicator of LRRK2 kinase activity. Following treatment with the

LRRK2 degrader, cell lysates are analyzed by Western blot using antibodies specific for total

Rab10 and phosphorylated Rab10 (pRab10). The ratio of pRab10 to total Rab10 is then

quantified to determine the extent of LRRK2 kinase inhibition. XL01126 has been shown to be

more potent at inhibiting Rab10 phosphorylation compared to the corresponding LRRK2

inhibitor warhead alone.[5][6]

Signaling Pathway and Mechanism of Action
XL01126 acts as a molecular bridge, bringing LRRK2 into proximity with an E3 ubiquitin ligase,

leading to the ubiquitination and degradation of LRRK2 by the proteasome. This degradation of
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LRRK2 leads to a reduction in its kinase activity and the dephosphorylation of its substrates,

such as Rab10.
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Caption: Mechanism of action of XL01126 as a LRRK2 PROTAC degrader.

In conclusion, the designation XL-126 represents two distinct molecules at the forefront of

targeted therapy. The BET inhibitor XL-126 demonstrates the power of selective inhibition for

epigenetic targets, while the PROTAC degrader XL01126 exemplifies the potential of targeted

protein degradation as a therapeutic modality. A clear understanding of their respective

structure-activity relationships is paramount for the continued development of these and other

next-generation therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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